4-Trimethylsilylaniline
Overview
Description
4-Trimethylsilylaniline is an organic compound with the molecular formula C₉H₁₅NSi It is characterized by the presence of a trimethylsilyl group attached to the para position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trimethylsilylaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitrotrimethylsilylbenzene using hydrogen in the presence of a palladium catalyst on activated carbon. The reaction is typically carried out in ethanol under atmospheric pressure of hydrogen .
Industrial Production Methods: Industrial production of this compound often involves the metallation of bromoanilines with ethylmagnesium bromide, followed by a reaction with trimethylchlorosilane.
Chemical Reactions Analysis
Types of Reactions: 4-Trimethylsilylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
4-Trimethylsilylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Trimethylsilylaniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Trimethylsilylphenol
- 4-Trimethylsilylbenzaldehyde
- 4-Trimethylsilylbenzoic acid
Comparison: 4-Trimethylsilylaniline is unique due to the presence of an amino group, which imparts different reactivity compared to its analogs. For instance, while 4-Trimethylsilylphenol is more prone to oxidation, this compound is more reactive in substitution reactions due to the electron-donating nature of the amino group .
Properties
IUPAC Name |
4-trimethylsilylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZOTJKKCXYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434448 | |
Record name | 4-trimethylsilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17889-23-5 | |
Record name | 4-trimethylsilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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